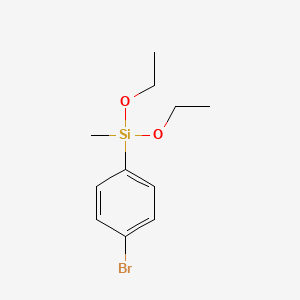

(4-Bromophenyl)diethoxy(methyl)silane

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17BrO2Si |

|---|---|

Molecular Weight |

289.24 g/mol |

IUPAC Name |

(4-bromophenyl)-diethoxy-methylsilane |

InChI |

InChI=1S/C11H17BrO2Si/c1-4-13-15(3,14-5-2)11-8-6-10(12)7-9-11/h6-9H,4-5H2,1-3H3 |

InChI Key |

AMHGCPJWTSZKLV-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C)(C1=CC=C(C=C1)Br)OCC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 4 Bromophenyl Diethoxy Methyl Silane

Silicon-Center Reactivity

The reactivity at the silicon atom of (4-Bromophenyl)diethoxy(methyl)silane is dominated by the presence of the diethoxy groups, which are susceptible to cleavage. This reactivity underpins the formation of siloxanes and other silicon-based polymers.

Hydrolysis of Alkoxysilane Moieties and Silanol (B1196071) Formation

The initial step in the transformation of this compound often involves the hydrolysis of its ethoxy groups to form silanols. wikipedia.org This reaction is catalyzed by either acid or base and proceeds via nucleophilic substitution at the silicon atom. unm.edutandfonline.com

Under acidic conditions, the oxygen atom of an ethoxy group is protonated, making it a better leaving group (ethanol). A water molecule then attacks the more electrophilic silicon atom. nih.gov Conversely, under basic conditions, a hydroxide (B78521) ion directly attacks the silicon atom, forming a pentacoordinate intermediate, which then expels an ethoxide ion. unm.edunih.gov The rate of hydrolysis is influenced by factors such as pH, water concentration, and the steric and electronic nature of the substituents on the silicon atom. unm.edutandfonline.com

The general steps for hydrolysis can be summarized as follows:

Acid-Catalyzed: Protonation of the alkoxy group followed by nucleophilic attack by water.

Base-Catalyzed: Direct nucleophilic attack by a hydroxide ion on the silicon atom. unm.edu

The formation of the corresponding silanol, (4-bromophenyl)(methyl)silanediol, is a critical intermediate step for subsequent reactions. researchgate.net

Condensation Reactions and Oligomerization/Polymerization Pathways

Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation reactions. wikipedia.org These reactions involve the formation of a siloxane bond (Si-O-Si) with the elimination of a water molecule or an alcohol molecule. nih.gov This process can lead to the formation of dimers, oligomers, and eventually high-molecular-weight polymers (polysiloxanes). researchgate.netlibretexts.org

The condensation reaction can also be catalyzed by acids or bases. tandfonline.com In an acidic medium, a protonated silanol reacts with a neutral silanol. In a basic medium, a deprotonated silanol (silanolate) attacks a neutral silanol. nih.gov The structure of the resulting polymer, whether linear, branched, or cross-linked, is dependent on the reaction conditions and the functionality of the monomer. gelest.com For this compound, which has two hydrolyzable groups, linear or cyclic polysiloxanes are the expected products of controlled polymerization.

| Reaction Stage | Description | Key Intermediates |

| Hydrolysis | Cleavage of Si-OEt bonds by water to form Si-OH groups. | (4-bromophenyl)(methyl)silanediol |

| Condensation | Reaction between silanol groups to form Si-O-Si linkages. | Siloxane dimers and oligomers |

| Polymerization | Continued condensation leading to high molecular weight polysiloxanes. | Polysiloxanes |

Nucleophilic Substitution Reactions at the Silicon Atom

Beyond hydrolysis and condensation, the silicon atom in this compound is susceptible to attack by a variety of other nucleophiles. wikipedia.org The general mechanism for nucleophilic substitution at silicon is often associative, proceeding through a pentacoordinate intermediate or transition state, which is different from the more common dissociative (SN1) or concerted (SN2) pathways observed for carbon centers. nih.govlibretexts.org

Factors influencing these reactions include the nature of the nucleophile, the leaving group, and the substituents on the silicon atom. Hard, charged nucleophiles like fluoride (B91410) and alkoxides are particularly effective for substitution at silicon. wikipedia.org For example, the ethoxy groups can be replaced by other alkoxy groups in a process known as alcoholysis, which follows a similar mechanistic pathway to hydrolysis. tandfonline.comtandfonline.com

Reactivity of the 4-Bromophenyl Moiety

The bromine atom on the phenyl ring provides a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the synthetic utility of this compound.

Cross-Coupling Reactions (e.g., Hiyama-type, Suzuki)

The 4-bromophenyl group can readily participate in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of C-C bonds. wikipedia.org

Hiyama Coupling: This reaction involves the coupling of an organosilane with an organic halide in the presence of a palladium catalyst and an activator, typically a fluoride source. wikipedia.org In the context of this compound, the aryl bromide component would react with a separate organosilane. However, the silicon moiety in the molecule itself can also act as the organosilane partner in a Hiyama-type coupling if the bromine were replaced by a different leaving group or after conversion to an organometallic species. The reaction generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Recent developments have explored fluoride-free Hiyama couplings and the use of other metals like copper. wikipedia.orgfrontiersin.orgrsc.org

Suzuki Coupling: One of the most widely used cross-coupling reactions, the Suzuki coupling pairs an organoboron compound with an organic halide or triflate. libretexts.org this compound serves as an excellent aryl bromide partner in Suzuki couplings, reacting with various boronic acids or esters to form biaryl compounds. mdpi.comnih.gov The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. libretexts.orgnih.gov The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

| Coupling Reaction | Organometallic Reagent | Catalyst System | Key Feature |

| Hiyama | Organosilane | Palladium & Fluoride Activator | Utilizes stable and low-toxicity organosilanes. organic-chemistry.org |

| Suzuki | Organoboron Compound | Palladium & Base | Tolerant of a wide range of functional groups. mdpi.comnih.gov |

Metalation Reactions (e.g., Magnesium Insertion)

The carbon-bromine bond of the 4-bromophenyl group can be converted into a carbon-metal bond through metalation reactions.

Magnesium Insertion (Grignard Reagent Formation): Treatment of this compound with magnesium metal, typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, leads to the formation of the corresponding Grignard reagent, (4-(diethoxy(methyl)silyl)phenyl)magnesium bromide. wikipedia.orggelest.com This reaction involves the insertion of magnesium into the C-Br bond. The resulting organomagnesium compound is a potent nucleophile and a strong base, which can then be used in a wide array of subsequent reactions, such as additions to carbonyl compounds, nitriles, and other electrophiles. wikipedia.org It is important to note that the presence of the hydrolyzable ethoxysilane (B94302) groups requires careful control of reaction conditions to avoid unwanted side reactions with the Grignard reagent. gelest.com

The formation and subsequent reactions of this Grignard reagent significantly enhance the synthetic potential of the parent silane (B1218182), allowing for the introduction of a wide variety of functional groups at the para position of the phenyl ring.

Transformations Involving the Methyl and Ethoxy Ligands

The chemical transformations of this compound predominantly involve the ethoxy groups, while the methyl group exhibits significant stability.

Ethoxy Ligand Transformations: Hydrolysis and Condensation

The most characteristic reactions of the ethoxy (-OCH₂CH₃) ligands in this compound are hydrolysis and condensation, which are the fundamental steps in sol-gel processes. These reactions lead to the formation of silanols and subsequently polysiloxane networks.

Hydrolysis: The first step is the hydrolysis of one or both ethoxy groups, where the Si-OEt bond is cleaved and replaced by a Si-OH (silanol) bond. This reaction is typically catalyzed by either an acid or a base. nih.gov

Reaction Scheme: (4-BrC₆H₄)(CH₃)Si(OCH₂CH₃)₂ + H₂O ⇌ (4-BrC₆H₄)(CH₃)Si(OCH₂CH₃)(OH) + CH₃CH₂OH (4-BrC₆H₄)(CH₃)Si(OCH₂CH₃)(OH) + H₂O ⇌ (4-BrC₆H₄)(CH₃)Si(OH)₂ + CH₃CH₂OH

The rate of hydrolysis is significantly influenced by the pH of the medium. Generally, methoxy (B1213986) groups are more reactive and hydrolyze faster than ethoxy groups due to lesser steric hindrance. scienceopen.com

Condensation: The newly formed silanol groups are highly reactive and can undergo condensation reactions with other silanols (water-producing condensation) or with remaining ethoxy groups (alcohol-producing condensation) to form siloxane (Si-O-Si) bridges. nih.gov

Water-producing condensation: 2 (4-BrC₆H₄)(CH₃)Si(OCH₂CH₃)(OH) → (4-BrC₆H₄)(CH₃)(OCH₂CH₃)Si-O-Si(OCH₂CH₃)(CH₃)(C₆H₄Br-4) + H₂O

Alcohol-producing condensation: (4-BrC₆H₄)(CH₃)Si(OCH₂CH₃)(OH) + (4-BrC₆H₄)(CH₃)Si(OCH₂CH₃)₂ → (4-BrC₆H₄)(CH₃)(OCH₂CH₃)Si-O-Si(OCH₂CH₃)(CH₃)(C₆H₄Br-4) + CH₃CH₂OH

These condensation reactions can proceed to form linear oligomers, cyclic structures, or complex three-dimensional networks, depending on the reaction conditions. researchgate.net

Methyl Ligand Transformations

In contrast to the reactive ethoxy groups, the methyl (CH₃) group attached directly to the silicon atom is generally stable and unreactive under typical hydrolysis and condensation conditions. The silicon-carbon (Si-C) bond is strong and not readily cleaved.

Transformations involving the methyl group require more forcing conditions:

Cleavage of the Si-C Bond: The Si-CH₃ bond, while stable, can be cleaved under specific and often harsh conditions. For instance, strong bases in polar aprotic solvents can induce cleavage of aryl-silicon bonds, and similar principles could apply to the alkyl-silicon bond under sufficiently vigorous conditions. canterbury.ac.nz Theoretical studies indicate that Si-phenyl bonds are more susceptible to cleavage than Si-methyl bonds during polycondensation. researchgate.net Enzymatic systems have also been developed that can catalyze the oxidation and subsequent cleavage of Si-C bonds in siloxanes. thieme-connect.com

Oxidation: Direct oxidation of the methyl group's C-H bonds is not a common reaction pathway under standard organic synthesis conditions. Such transformations typically require specific catalysts or radical initiators. For example, studies on the oxidation of methylsiloxanes by hydroxyl radicals in the gas phase show that H-atom abstraction from the methyl group is the initial step. acs.org

Investigations into Reaction Kinetics and Mechanisms

The kinetics and mechanisms of alkoxysilane reactions have been extensively studied, providing a framework to understand the behavior of this compound.

Mechanistic Pathways

The hydrolysis of alkoxysilanes can proceed through different mechanisms depending on the pH.

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction is initiated by the protonation of an oxygen atom on an ethoxy group, making the silicon center more electrophilic and susceptible to nucleophilic attack by water. This process generally follows an Sₙ2-type mechanism at the silicon center. nih.gov

Base-Catalyzed Mechanism: In basic media, the nucleophile is the hydroxide ion (OH⁻), which directly attacks the electron-deficient silicon atom. This pathway also proceeds via a nucleophilic substitution (Sₙ2-Si) mechanism, typically involving a pentacoordinate silicon intermediate or transition state. nih.gov

Reaction Kinetics

A comprehensive review of alkoxysilane polymerization kinetics provides rate constants and activation energies for similar compounds, which can serve as a useful reference. nih.gov

Table 1: Comparative Hydrolysis Kinetic Data for Related Silanes in Acidic Medium

| Compound | pH | Hydrolysis Constant (k_h) (M⁻¹ min⁻¹) | Activation Energy (E_a) (kJ mol⁻¹) |

|---|---|---|---|

| Dimethyl diethoxy silane (DMDEOS) | 2-5 | 0 - 0.6 | Not Reported |

| Methyltriethoxy silane (MTES) | 3.13 | ~0.2 | 57.61 |

| Methyltriethoxy silane (MTES) | 3.83 | Not Reported | 97.84 |

| Tetraethoxy silane (TEOS) | 3.13 | ~0.1 | 31.52 |

Data sourced from a review on alkoxysilane polymerization kinetics. nih.gov Note: The provided ranges and values are illustrative of the magnitude and pH-dependence of the reaction rates.

The data indicates that the structure of the silane significantly impacts its reactivity. For this compound, the electron-withdrawing nature of the 4-bromophenyl group would be expected to increase the rate of hydrolysis compared to a simple alkyl-substituted diethoxysilane (B101294) by making the silicon atom more susceptible to nucleophilic attack. scienceopen.com

Table 2: Factors Influencing Reaction Kinetics

| Factor | Effect on Hydrolysis/Condensation Rate | Mechanistic Implication |

|---|---|---|

| pH | Generally slowest near neutral pH (2-4), faster under acidic or basic conditions. | Changes the nature of the catalyst (H⁺) and nucleophile (H₂O vs. OH⁻). |

| Substituents | Electron-withdrawing groups (like 4-bromophenyl) generally increase the rate; bulky groups decrease the rate. | Alters the electrophilicity of the silicon center and steric accessibility for nucleophilic attack. |

| Solvent | Polarity and ability to form hydrogen bonds can affect rates. | Stabilizes transition states and influences reactant solubility. |

| Water/Silane Ratio | Higher water concentration generally increases the initial hydrolysis rate. | Follows Le Chatelier's principle for the hydrolysis equilibrium. |

These investigations highlight that the transformation of this compound is a multistep process governed by the principles of nucleophilic substitution at the silicon center, with the reactivity of the ethoxy groups being paramount.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of protons, carbons, and silicon atoms within the molecule.

Proton NMR (¹H NMR) confirms the presence and connectivity of hydrogen atoms. The spectrum of (4-Bromophenyl)diethoxy(methyl)silane is expected to show distinct signals corresponding to the aromatic protons of the bromophenyl group, the aliphatic protons of the two ethoxy groups, and the protons of the methyl group directly attached to the silicon atom.

Aromatic Protons: The 4-substituted phenyl ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the silicon atom are expected to be slightly downfield compared to the protons ortho to the bromine atom due to differing electronic effects.

Ethoxy Group Protons: The two ethoxy groups are chemically equivalent and will produce a quartet for the methylene (B1212753) (-OCH₂-) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, from coupling with the methylene protons.

Silicon-Methyl Protons: The methyl group attached directly to the silicon atom will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift is typically in the upfield region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Si-CH₃ | 0.2 - 0.4 | Singlet | 3H |

| -OCH₂CH₃ | 1.1 - 1.3 | Triplet | 6H |

| -OCH₂CH₃ | 3.7 - 3.9 | Quartet | 4H |

| Aromatic H (ortho to Si) | 7.4 - 7.6 | Doublet | 2H |

| Aromatic H (ortho to Br) | 7.5 - 7.7 | Doublet | 2H |

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton. Each chemically unique carbon atom in this compound will produce a distinct signal.

Aliphatic Carbons: The methyl carbon attached to silicon will appear at a high field (low ppm value). The two carbons of the ethoxy groups (-OCH₂ and -CH₃) will also be in the aliphatic region but further downfield.

Aromatic Carbons: The bromophenyl ring will show four distinct signals: one for the carbon bonded to silicon (ipso-carbon), one for the carbon bonded to bromine, and two for the protonated aromatic carbons. The chemical shifts of these carbons are influenced by the electronegativity and magnetic anisotropy of the silyl (B83357) and bromo substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Si-C H₃ | -5 - 0 |

| -OCH₂C H₃ | 17 - 19 |

| -OC H₂CH₃ | 57 - 59 |

| Aromatic C -Br | 124 - 126 |

| Aromatic C H (ortho to Br) | 131 - 133 |

| Aromatic C H (ortho to Si) | 134 - 136 |

| Aromatic C -Si | 137 - 139 |

Silicon-29 NMR (²⁹Si NMR) is a specialized technique that directly probes the chemical environment of the silicon nucleus. The chemical shift (δ) is highly sensitive to the nature of the substituents attached to the silicon atom. For this compound, the silicon atom is bonded to one methyl group, two ethoxy groups, and one 4-bromophenyl group. This substitution pattern places the expected ²⁹Si chemical shift in a characteristic range for tetra-substituted silanes of this type. The presence of two electronegative oxygen atoms from the ethoxy groups typically shifts the resonance downfield compared to tetralkylsilanes.

Table 3: Predicted ²⁹Si NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ²⁹Si | -15 to -25 |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by probing their characteristic vibrational frequencies.

Si-O-C Vibrations: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the Si-O-C linkage are prominent in the IR spectrum, typically found around 1080-1100 cm⁻¹ and 800-840 cm⁻¹, respectively.

Si-C Vibrations: The stretching vibration of the Si-C(methyl) and Si-C(aryl) bonds can be observed. The Si-aryl stretch is often seen around 1110-1125 cm⁻¹.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene (B151609) ring appear in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring (para-substitution) can be confirmed by analyzing the pattern of overtone bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

C-H Vibrations: Aliphatic C-H stretching from the methyl and ethoxy groups is expected in the 2850-3000 cm⁻¹ region, while aromatic C-H stretching appears above 3000 cm⁻¹.

C-Br Vibration: The C-Br stretching frequency is typically found in the lower frequency region of the IR spectrum, often between 500 and 600 cm⁻¹.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Aromatic C-H | Stretch | 3050 - 3100 |

| Aliphatic C-H | Stretch | 2880 - 2980 |

| Aromatic C=C | Stretch | 1580 - 1600, 1470 - 1500 |

| Si-O-C | Asymmetric Stretch | 1080 - 1100 |

| Si-C (Aryl) | Stretch | 1110 - 1125 |

| C-Br | Stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insight into its structure through analysis of fragmentation patterns. The molecular formula for this compound is C₁₁H₁₇BrO₂Si, with a monoisotopic mass of approximately 288.02 Da.

Molecular Ion Peak: The mass spectrum will exhibit a characteristic molecular ion peak cluster ([M]⁺˙ and [M+2]⁺˙) with a nearly 1:1 intensity ratio, which is the distinctive isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br).

Fragmentation Pathways: Electron ionization (EI) would likely induce fragmentation through several pathways. Common losses include:

Loss of an ethoxy radical (•OCH₂CH₃), leading to a fragment at m/z [M-45]⁺.

Loss of an ethyl radical (•CH₂CH₃), resulting in a fragment at m/z [M-29]⁺.

Loss of a methyl radical (•CH₃), giving a fragment at m/z [M-15]⁺.

Cleavage of the Si-C(aryl) bond, resulting in ions corresponding to the bromophenyl cation ([C₆H₄Br]⁺) at m/z 155/157 or the [Si(CH₃)(OEt)₂]⁺ fragment at m/z 119.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity of Fragment |

| 288 | 290 | [M]⁺˙ (Molecular Ion) |

| 273 | 275 | [M - CH₃]⁺ |

| 259 | 261 | [M - C₂H₅]⁺ |

| 243 | 245 | [M - OC₂H₅]⁺ |

| 155 | 157 | [C₆H₄Br]⁺ |

| 119 | - | [Si(CH₃)(OC₂H₅)₂]⁺ |

Exploration of Applications and Advanced Materials Science Incorporating 4 Bromophenyl Diethoxy Methyl Silane

Precursor in Polymer Synthesis and Polymerization Chemistry

The distinct reactive sites on (4-Bromophenyl)diethoxy(methyl)silane make it a valuable monomer for the creation of specialized organosilicon polymers and hybrid materials. The bromo-phenyl group can participate in carbon-carbon bond-forming reactions, while the diethoxy(methyl)silyl group provides a route to forming siloxane linkages or can be further functionalized.

This compound is a key precursor for the synthesis of poly[(silylene)phenylenes], a class of polymers that incorporate alternating silicon atoms and phenylene rings in their backbone. These materials are of interest for their potential applications as functional materials, such as semiconductor components and heat-resistant materials. acs.org

A primary method for synthesizing these polymers involves a Grignard-type condensation reaction. Treatment of this compound with magnesium in a solvent like tetrahydrofuran (B95107) (THF) leads to the formation of poly[p-(ethoxymethylsilylene)phenylene]. acs.org This polymerization proceeds through the formation of an organomagnesium intermediate at the bromo-phenyl site, which then couples to form the polymer chain. This specific reaction has been reported to yield the target polymer in significant amounts. acs.org

The resulting polymer, poly[p-(ethoxymethylsilylene)phenylene], possesses reactive Si-OEt (ethoxy) bonds along its backbone. These bonds can be readily transformed into other functional groups. For instance, treatment with acetyl chloride can convert the ethoxy groups into more reactive Si-Cl bonds, opening pathways for further polymer modification. acs.org These modifications allow for the introduction of various organic substituents onto the silicon atoms, enabling the fine-tuning of the polymer's properties for specific applications. acs.org

Table 1: Synthesis of Poly[p-(ethoxymethylsilylene)phenylene]

| Reactant | Reagent/Conditions | Product | Reported Yield |

|---|

Hybrid organic-inorganic materials are composites that combine the properties of both organic polymers and inorganic components at a molecular or nanometer scale. nih.govfrontiersin.org This integration can lead to materials with enhanced thermal stability, mechanical strength, and novel functionalities that surpass those of the individual components. nih.govmdpi.com Silanes, particularly those with dual functionality like this compound, are crucial in the synthesis of these hybrids. mdpi.com

The diethoxy groups of the silane (B1218182) can undergo hydrolysis and condensation reactions, typically through a sol-gel process, to form a stable, cross-linked inorganic silica (B1680970) (Si-O-Si) network. nih.gov Simultaneously, the organic (4-bromophenyl) group can be integrated into or bonded with an organic polymer matrix. nih.gov This dual reactivity allows the silane to form strong covalent bonds between the organic and inorganic phases, creating a Class II hybrid material. nih.gov

The incorporation of this compound can be used to modify the properties of the resulting hybrid material. The phenyl rings contribute to thermal stability and mechanical toughness, while the bromine atom serves as a reactive site for further modifications, such as grafting other polymer chains or introducing specific functional molecules.

Role as a Silane Coupling Agent and Adhesion Promoter

Silane coupling agents are molecules that act as intermediaries or "bridges" to bond organic materials to inorganic materials. shinetsusilicone-global.comshinetsusilicones.com This function is critical in the manufacturing of composite materials, where good adhesion between the organic resin and inorganic fillers (like glass fibers or silica particles) is necessary for mechanical strength and durability. mdpi.comshinetsusilicone-global.com this compound fits the structural requirements of a coupling agent, possessing hydrolyzable ethoxy groups that can react with inorganic surfaces and an organofunctional group (bromophenyl) that can interact with a polymer matrix. sisib.com

The general mechanism involves several steps:

Hydrolysis: The two ethoxy groups (Si-OCH2CH3) react with water to form reactive silanol (B1196071) groups (Si-OH). nih.gov

Condensation: These silanol groups can condense with each other to form stable siloxane (Si-O-Si) bonds. nih.gov

Surface Bonding: The silanol groups also react with hydroxyl groups present on the surface of inorganic substrates (like glass, metal oxides, or silica), forming strong, covalent metallo-siloxane bonds (e.g., Si-O-Metal). mdpi.com

Organic Interaction: The exposed 4-bromophenyl group at the other end of the molecule is then available to physically entangle or chemically react with the organic polymer matrix during curing. mdpi.comshinetsusilicone-global.com

In composite materials, the interface between the inorganic reinforcement and the organic polymer matrix is often the weakest point. A silane coupling agent like this compound can be used to engineer this interface for improved performance. By forming a durable chemical bridge between the filler and the matrix, the coupling agent enhances stress transfer from the polymer to the stronger filler material. mdpi.comshinetsusilicone-global.com

This improved interfacial adhesion leads to significant enhancements in the composite's mechanical properties, such as tensile strength and flexural modulus. Furthermore, the hydrophobic nature of the organosilane layer at the interface can improve the composite's resistance to moisture, preventing water from degrading the bond between the filler and the resin, thereby enhancing long-term durability and environmental stability. mdpi.comshinetsusilicone-global.com

Beyond bulk composites, this compound can be used to specifically modify the surface properties of inorganic substrates. By applying a thin layer of the silane to materials like glass, silicon wafers, or metal oxides, their surface chemistry can be fundamentally altered. researchgate.net

The process, known as silanization, results in a covalently attached monolayer of the silane molecules on the substrate. The surface, originally hydrophilic due to hydroxyl groups, becomes more hydrophobic and organophilic due to the outward-facing bromophenyl groups. This functionalized surface can then be used for various advanced applications. The bromine atom provides a reactive handle for the subsequent attachment of other molecules, making it a platform for creating sensors, chromatography supports, or patterned surfaces for microelectronics.

Utility in Advanced Organic Synthesis

In addition to its applications in materials science, the distinct chemical reactivity of this compound makes it a useful building block in advanced organic synthesis. The presence of the aryl bromide functionality is particularly significant.

Aryl bromides are common precursors in a variety of metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules. The 4-bromophenyl group of the silane can participate in reactions such as:

Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond, creating biphenyl (B1667301) derivatives.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to link the aromatic ring to the alkyne via a C-C bond.

Hiyama Coupling: A palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. In this context, the silicon moiety itself can be the reactive partner, but the bromophenyl group also allows the molecule to act as the organic halide component in couplings with other organosilanes. thermofishersci.in

The use of this compound in these reactions allows for the incorporation of a diethoxy(methyl)silyl group into more complex molecular architectures. This silyl (B83357) group can be retained in the final product to impart specific properties or it can be used as a synthetic handle for further transformations, such as conversion to a silanol or a fluorosilicate, which have their own unique reactivities.

Table 2: Potential Cross-Coupling Reactions

| Coupling Reaction | Reactant Partner | Catalyst (Typical) | Resulting Linkage |

|---|---|---|---|

| Suzuki | Arylboronic acid/ester | Palladium (Pd) | Aryl-Aryl |

| Heck | Alkene | Palladium (Pd) | Aryl-Alkene |

| Sonogashira | Terminal Alkyne | Palladium (Pd) / Copper (Cu) | Aryl-Alkyne |

Arylsilane-Mediated Cross-Coupling Reactions

Organosilanes have emerged as effective and practical alternatives to traditional organometallic reagents, such as those based on boron and tin, in transition metal-catalyzed cross-coupling reactions. nih.gov They offer advantages in terms of lower cost, reduced toxicity, and high chemical stability. nih.gov this compound is a valuable participant in these reactions, primarily in the palladium-catalyzed synthesis of biaryls, which are crucial structural motifs in pharmaceuticals, agrochemicals, and polymers. bohrium.comresearchgate.net

In this context, the arylsilane can function in two distinct ways. The 4-bromophenyl group serves as a classic electrophilic partner (aryl halide). Alternatively, the silyl group can be activated to act as the nucleophilic partner, transferring the aryl group to another reaction partner. This activation typically involves fluoride (B91410) ions or, more recently, fluoride-free methods using silanols or silanolates under basic conditions. nih.gov The Hiyama cross-coupling is a prominent example of a palladium-catalyzed reaction involving organosilanes.

Research has focused on developing milder and more efficient protocols for these couplings. For instance, highly stable arylsilanes have been shown to selectively transfer their aryl groups to various aryl bromides and chlorides in the presence of a palladium/copper catalyst system and a weak, non-fluoride base. uohyd.ac.in These reactions exhibit excellent functional group tolerance and produce the desired biaryls in high yields. bohrium.comuohyd.ac.in

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Arylsilanes The following table presents representative data from studies on arylsilane cross-coupling reactions, illustrating typical conditions and outcomes. Note that these are generalized examples for arylsilanes and may not directly involve this compound, but demonstrate the principles of its reactivity.

| Arylsilane Partner | Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Aryl(triethoxy)silane | 4-Bromoanisole | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 95% | nih.gov |

| Aryl[2-(hydroxymethyl)phenyl]dimethylsilane | 4-Chlorotoluene | [Pd(allyl)Cl]₂ / CuI | K₃PO₄·H₂O | Toluene/H₂O | 98% | uohyd.ac.in |

| Dimethyl(phenyl)silanol | 4-Iodoacetophenone | [allylPdCl]₂ / dppb | Cs₂CO₃ | Dioxane | 89% | nih.gov |

Application in Metal-Catalyzed Reductions (e.g., Hydrosilylation)

Metal-catalyzed reductions are fundamental transformations in organic synthesis. Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond (like C=C, C≡C, or C=O), is a prominent example of such a process, widely used for producing organosilicon compounds and for the reduction of various functional groups. researchgate.netsigmaaldrich.com

It is crucial to note that this compound itself is not a hydrosilane, as it lacks the requisite Si-H bond for direct participation as a reducing agent in hydrosilylation reactions. gelest.com Instead, its relevance in this area stems from its role as a precursor to other functional silanes or as a component in the synthesis of ligands for metal catalysts.

The field of metal-catalyzed reductions heavily relies on various organosilanes that do possess Si-H bonds, such as diphenylsilane, triethylsilane, and polymethylhydrosiloxane (B1170920) (PMHS). acs.orgresearchgate.net These reagents are valued for their safer handling and enhanced chemoselectivity compared to traditional metal hydrides. gelest.comresearchgate.net Catalysts for these reactions are often based on transition metals like rhodium, iridium, ruthenium, and copper, frequently complexed with chiral ligands to achieve high enantioselectivity in asymmetric reductions. sigmaaldrich.comacs.org

While this compound does not act as the hydride source, molecules derived from it could potentially serve as ligands that modulate the activity and selectivity of metal catalysts used in these reductions. The aryl-silyl framework can be incorporated into more complex ligand structures, influencing the electronic and steric environment of the metal center.

Table 2: Common Hydrosilanes and Catalysts in Metal-Catalyzed Reductions This table showcases typical combinations of hydrosilanes (the active reducing agents) and metal catalysts used in hydrosilylation and other reductive processes.

| Hydrosilane Reagent | Substrate Type | Metal Catalyst | Ligand Type | Typical Outcome | Ref. |

|---|---|---|---|---|---|

| Diphenylsilane | Prochiral Ketones | [Rh(nbd)]OTf | P,S-Ligand | Asymmetric Reduction | acs.org |

| Polymethylhydrosiloxane (PMHS) | Heteroaromatic Ketones | CuCl | Chiral Phosphine (B1218219) (e.g., SL-M004-1) | Enantioselective Reduction | acs.org |

| Triethoxysilane | Alkynes | [Cp*Ru(MeCN)₃]PF₆ | - | trans-Hydrosilylation | sigmaaldrich.com |

Silylating Agent in Organic Transformations

Silylation is a widely employed strategy in organic synthesis for the temporary protection of protic functional groups, such as alcohols, amines, and thiols. colostate.edu This process involves the replacement of an active hydrogen atom with a silyl group, forming a more stable and less reactive silyl ether, silylamine, or silyl thioether. This protection allows other parts of the molecule to be modified chemically without interference from the protected group.

This compound can function as a silylating agent, transferring the "(4-bromophenyl)methylsilyl" moiety to a substrate. As an alkoxysilane, its reactivity is generally milder than that of silyl chlorides or triflates, often requiring catalysis to proceed efficiently. organic-chemistry.org Dehydrogenative silylation, where a hydrosilane reacts with an alcohol to release H₂ gas, is a common method, but alkoxysilanes can also be used, typically under acid- or base-catalyzed conditions that facilitate the departure of the ethoxy group. gelest.comscispace.com

The use of this specific silylating agent introduces the 4-bromophenyl group, which can be leveraged in subsequent synthetic steps. For example, after serving its purpose as a protecting group, the bromine atom on the aromatic ring remains available for cross-coupling reactions, allowing for the late-stage functionalization of complex molecules.

Table 3: Catalytic Systems for the Silylation of Alcohols The table below outlines various catalytic methods used for the silylation of alcohols, a primary application for silylating agents. These general methods are applicable to a range of silylating agents, including alkoxysilanes.

| Silylating Agent Type | Alcohol Type | Catalyst | Key Feature | Ref. |

|---|---|---|---|---|

| Hydrosilane | Primary/Secondary | B(C₆F₅)₃ | Mild, dehydrogenative coupling | organic-chemistry.org |

| Hydrosilane | Secondary (hindered) | Pd-Nanoparticles | Effective for bulky substrates | scispace.com |

| Silyl Chloride | Primary/Secondary | N-methylimidazole / I₂ | Accelerated silylation | organic-chemistry.org |

Emerging Applications in Functional Materials

This compound is a valuable building block for the synthesis of advanced functional materials, owing to its hybrid organic-inorganic structure. The diethoxy groups are precursors for sol-gel chemistry, while the 4-bromophenyl group provides a site for further chemical modification.

Electronic and Optical Materials: The compound can serve as a monomer in the creation of polymers, porous organic frameworks (COFs), and other materials with tailored electronic or optical properties. bldpharm.com The silicon component can enhance thermal stability and processability, while the aromatic ring forms part of the material's electronically active or light-emitting structure. The bromine atom is a key functional handle; it can be substituted via cross-coupling reactions to attach chromophores, fluorophores, or other functional units, thereby tuning the material's absorption, emission, or conductivity. snu.ac.kr For instance, arylsilanes are used to create hole and exciton (B1674681) blocking layers in organic light-emitting diodes (OLEDs), improving their efficiency. snu.ac.kr

Protective Coatings: Organofunctional alkoxysilanes are widely used to form protective coatings on various substrates, including metals and glass. nih.gov Through hydrolysis and condensation (the sol-gel process), the ethoxysilane (B94302) groups of this compound can form a highly cross-linked, inorganic polysiloxane network. This network provides excellent adhesion to hydroxylated surfaces, thermal stability, and chemical resistance. nih.gov The organic (4-bromophenyl)methyl groups are covalently attached to this network, allowing for the modification of surface properties. For example, the aromatic group can increase the hydrophobicity of the coating or serve as an anchor point to attach other functional molecules, such as corrosion inhibitors or conductive polymers like PEDOT, to create multifunctional hybrid coatings. mdpi.com

Table 4: Applications of Aryl-functionalized Silanes in Materials Science

| Material Type | Silane Function | Key Property/Application | Principle | Ref. |

|---|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Precursor to hole-blocking layer | Enhanced device efficiency | Forms stable, electronically suitable thin films | snu.ac.kr |

| Functionalized Sol-Gel Materials | Monomer | Sorption of metal ions | Hydrolysis/condensation to form a porous network with functional groups | nih.govmdpi.com |

| Porous Organic Frameworks (COFs) | Monomer | High thermal stability, high surface area | Nickel(0)-catalyzed polymerization of bromophenyl monomers | rsc.org |

Future Research Trajectories and Innovations in Organosilicon Chemistry

Sustainable and Green Synthetic Methodologies

The development of sustainable and green synthetic methodologies is a paramount goal in modern chemistry, and its application to the synthesis of organosilanes, including (4-Bromophenyl)diethoxy(methyl)silane, is a burgeoning area of research. The focus is on minimizing environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Greening Traditional Synthesis Routes:

The traditional synthesis of arylsilanes often involves the Grignard reaction, where an aryl magnesium halide is reacted with a silicon electrophile. While effective, this method typically employs volatile organic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and can generate significant magnesium halide waste. Future research is directed towards making this process more environmentally benign. Strategies include:

Solvent Selection: Investigating the use of greener solvents with lower environmental impact and easier recyclability. While Grignard reagents are generally incompatible with protic solvents like water, research into micellar catalysis in water or the use of bio-based solvents could offer sustainable alternatives. researchgate.net

Process Intensification: The use of flow chemistry for Grignard reactions can offer better control over reaction parameters, leading to higher yields, reduced byproduct formation, and improved safety. This approach can also minimize solvent usage and energy consumption.

Waste Valorization: Developing methods to recycle or find applications for the magnesium halide byproducts would contribute to a more circular economy within the chemical industry.

Emerging Sustainable Synthetic Methods:

More recently, catalytic methods that offer higher atom economy and avoid the use of stoichiometric organometallic reagents are gaining prominence. These represent a significant step forward in the sustainable synthesis of arylsilanes.

Direct C-H Silylation: This method involves the direct coupling of a C-H bond in an aromatic compound with a hydrosilane, catalyzed by a transition metal complex. This approach is highly atom-economical as it avoids the pre-functionalization of the aromatic ring (e.g., to an organohalide) and the use of organometallic reagents, with H2 being the only byproduct. nih.gov The application of this methodology to the synthesis of this compound from bromobenzene (B47551) and diethoxy(methyl)silane would represent a significant green advancement.

Catalytic Silylation of Aryl Halides: Palladium- and rhodium-catalyzed cross-coupling reactions of aryl halides with silylating agents are becoming increasingly sophisticated. organic-chemistry.orgkyoto-u.ac.jp Research in this area focuses on developing catalysts that are more active, stable, and based on earth-abundant metals to replace precious metals like palladium and rhodium. nih.gov The use of aryl chlorides, which are often more readily available and less expensive than bromides and iodides, is also a key target for these improved catalytic systems. organic-chemistry.org

A comparison of these synthetic approaches highlights the potential for significant improvements in the sustainability of arylsilane synthesis:

| Method | Advantages | Disadvantages | Green Chemistry Principles Addressed |

| Traditional Grignard Reaction | Well-established, versatile | Use of volatile organic solvents, stoichiometric magnesium waste | None inherently, but can be improved with greener solvents and process intensification. |

| Direct C-H Silylation | High atom economy, avoids pre-functionalization and organometallic reagents, produces only H2 as a byproduct. | May require specific directing groups, catalyst development is ongoing. | Atom Economy, Prevention of Waste, Catalysis. |

| Catalytic Silylation of Aryl Halides | High yields, good functional group tolerance. | Often relies on precious metal catalysts, generates halide salt waste. | Catalysis, potential for use of more benign starting materials (aryl chlorides). |

Design of Novel Catalytic Systems for Silane (B1218182) Transformations

The transformation of silanes like this compound into more complex molecules and materials is heavily reliant on catalysis. The design of novel catalytic systems is therefore a cornerstone of future innovation in organosilicon chemistry.

Advancements in Cross-Coupling Reactions:

The bromine atom in this compound makes it an ideal substrate for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to form new carbon-carbon bonds. Future research in this area is focused on:

Expanding Catalyst Scope: Developing catalysts that are effective for a wider range of coupling partners and can tolerate a broader array of functional groups.

Lowering Catalyst Loadings: The use of highly active catalysts at very low concentrations (parts per million) reduces costs and minimizes contamination of the final product with residual metal.

Utilizing Earth-Abundant Metal Catalysts: There is a significant push to replace precious metal catalysts (e.g., palladium, rhodium) with catalysts based on more abundant and less toxic metals like iron, copper, and nickel. This shift is crucial for the long-term sustainability and economic viability of these chemical transformations.

Innovations in Hydrosilylation:

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a fundamental reaction in organosilicon chemistry. While not directly applicable to this compound itself, the development of new catalysts for this reaction is relevant to the broader field. Research is focused on:

Improving Selectivity: Designing catalysts that can control the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity of the hydrosilylation reaction.

Catalyst Stability and Reusability: Developing robust catalysts that can be easily recovered and reused over multiple reaction cycles, which is a key principle of green chemistry. Cobalt-based catalysts that are stable in air and water are being explored as sustainable alternatives to traditional platinum catalysts. nih.govacs.org

Catalyst Immobilization and Heterogeneous Catalysis:

To address the challenges of catalyst separation and reuse, significant research is being directed towards the immobilization of homogeneous catalysts on solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts. Future innovations will likely involve the use of novel support materials, such as polymers, metal-organic frameworks (MOFs), and nanoparticles, to create highly efficient and recyclable catalytic systems for silane transformations.

Development of Next-Generation Organosilicon Materials with Tailored Properties

This compound is a versatile building block for the creation of advanced organosilicon materials. The presence of the bromo-functional group allows for its incorporation into polymeric structures through various polymerization techniques, while the diethoxy(methyl)silyl group can undergo hydrolysis and condensation to form polysiloxane networks.

Functional Polymers and Copolymers:

The bromo-functional group on the phenyl ring can be used as a handle for post-polymerization modification or for the synthesis of well-defined block copolymers. Future research will likely focus on:

Controlled Polymerization Techniques: Utilizing techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization to create polymers with precise control over molecular weight, architecture, and functionality.

Stimuli-Responsive Materials: Designing polymers that can change their properties in response to external stimuli such as pH, temperature, or light. This could lead to applications in areas like drug delivery and smart coatings.

Hybrid Organic-Inorganic Materials:

The diethoxy(methyl)silyl group is a precursor to the formation of polysiloxane networks through sol-gel processes. This allows for the creation of hybrid materials that combine the properties of both organic and inorganic components. Future research directions include:

Nanocomposites: Incorporating nanoparticles, such as silica (B1680970), titania, or carbon nanotubes, into the polysiloxane matrix to enhance mechanical, thermal, or electrical properties.

Porous Materials: Developing porous organosilicon materials with high surface areas for applications in catalysis, separations, and gas storage.

Materials for Optoelectronics:

Arylsilanes and siloxanes are of interest for applications in organic light-emitting diodes (OLEDs) due to their good solubility, thermal stability, and electronic properties. researchgate.net The ability to functionalize the aryl group of this compound opens up possibilities for tuning the optical and electronic properties of these materials. Future research will focus on:

Designing Novel Emitters and Host Materials: Synthesizing new organosilicon compounds with high quantum yields and tunable emission colors for use in OLEDs.

Improving Charge Transport: Developing organosilicon materials with improved electron and hole mobility for use as charge transport layers in electronic devices.

Interdisciplinary Applications and Translational Research

The unique properties of organosilicon compounds are driving their application in a wide range of interdisciplinary fields. Translational research, which aims to bridge the gap between fundamental scientific discoveries and real-world applications, is a key focus for the future.

Biomedical Applications:

The biocompatibility and tunable properties of silicon-based materials make them attractive for biomedical applications. Future research may explore the use of materials derived from functionalized silanes in:

Drug Delivery: Developing silica-based nanoparticles as carriers for targeted drug delivery. The surface of these nanoparticles can be functionalized with various organic groups to control drug loading and release.

Biomaterials and Tissue Engineering: Creating biocompatible and biodegradable organosilicon scaffolds for tissue regeneration and wound healing.

Biosensors: Designing organosilicon-based sensors for the detection of biomarkers and pathogens.

Advanced Manufacturing and Engineering:

The thermal stability, chemical resistance, and dielectric properties of organosilicon materials are highly valued in advanced manufacturing and engineering. Future research will likely lead to:

High-Performance Coatings: Developing new organosilicon coatings with enhanced durability, corrosion resistance, and anti-fouling properties for aerospace, automotive, and marine applications.

Materials for Additive Manufacturing (3D Printing): Creating novel organosilicon-based resins for 3D printing that allow for the fabrication of complex structures with tailored properties.

Membranes for Separations: Designing organosilicon-based membranes for gas separation, pervaporation, and water purification, addressing critical challenges in energy and environmental science.

The continued exploration of the chemistry and applications of compounds like this compound will undoubtedly fuel innovation across the scientific and technological landscape, leading to the development of new materials and processes that address some of society's most pressing challenges.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (4-Bromophenyl)diethoxy(methyl)silane?

- Methodological Answer : The synthesis typically involves silane coupling reactions. For example, reacting 4-bromophenylmagnesium bromide with diethoxy(methyl)chlorosilane under inert conditions (argon/nitrogen) at low temperatures (0–5°C) to minimize side reactions. Post-reaction, quenching with aqueous NH₄Cl and purification via fractional distillation (boiling range: 145–150°C at reduced pressure, 0.05–0.1 mmHg) yields the product . Key parameters include stoichiometric control (1:1 molar ratio) and anhydrous solvents (e.g., THF or diethyl ether).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromophenyl protons at δ 7.4–7.6 ppm, ethoxy groups at δ 1.2–1.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 307.05 for C₁₁H₁₇BrO₂Si) .

- Elemental Analysis : Validate C, H, Br, and Si content (e.g., C: 42.7%, H: 5.5%, Br: 25.9%, Si: 9.1%) .

Q. What purification techniques are effective for isolating this compound from by-products?

- Methodological Answer :

- Distillation : Vacuum distillation (boiling point ~150°C at 0.05 mmHg) to separate the product from unreacted silane precursors .

- Chromatography : Flash column chromatography using hexane/ethyl acetate (95:5) to remove polar impurities .

Advanced Research Questions

Q. How does the bromophenyl substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom enables Suzuki-Miyaura coupling with arylboronic acids. For example, reaction with phenylboronic acid (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent, 80°C) replaces Br with an aryl group, forming biphenyl derivatives. Kinetic studies show a reaction rate (k) of 0.12 h⁻¹ under these conditions . Computational DFT models (B3LYP/6-31G*) predict activation barriers of ~25 kcal/mol for oxidative addition steps .

Q. What strategies mitigate hydrolysis of the ethoxy groups during storage or reaction?

- Methodological Answer :

- Storage : Use anhydrous solvents (e.g., molecular sieves in THF) and inert atmospheres to prevent moisture ingress .

- Stabilizers : Add 0.1–1.0 wt% triethylamine to neutralize trace acids that catalyze hydrolysis .

- Kinetic Control : Conduct reactions below 30°C in aprotic solvents (e.g., toluene) to slow hydrolysis rates .

Q. How can computational modeling predict the electronic properties of this compound for materials science applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/def2-TZVP level to determine LUMO (-1.8 eV) and HOMO (-6.3 eV) energies, indicating electron-withdrawing effects from the bromophenyl group .

- Molecular Dynamics (MD) : Simulate interactions in polymer matrices (e.g., PDMS) to predict silane crosslinking efficiency. Radial distribution functions (RDFs) show Si–O bond formation at 1.65 Å .

Q. What contradictions exist in reported catalytic applications of this silane, and how can they be resolved?

- Methodological Answer : Discrepancies in catalytic activity (e.g., Pd vs. Ni catalysts in cross-coupling) arise from:

- Substituent Effects : Steric hindrance from the ethoxy groups may reduce Ni catalyst turnover. Use bulky ligands (e.g., PCy₃) to enhance stability .

- Solvent Polarity : Polar solvents (DMF) favor Pd-mediated reactions (yield: 85%), while nonpolar solvents (toluene) improve Ni systems (yield: 72%) . Validate via controlled experiments (e.g., same substrate/catalyst ratios).

Applications in Academic Research

Q. How is this silane used to functionalize silica nanoparticles for drug delivery systems?

- Methodological Answer :

- Surface Grafting : React silane with hydroxylated silica NPs (ethanol, 60°C, 24 h) to form Si–O–Si bonds. Confirm grafting density (~2.1 molecules/nm²) via TGA mass loss (5–8% at 200–400°C) .

- Drug Conjugation : Attach therapeutics (e.g., doxorubicin) via bromophenyl-mediated click chemistry (CuAAC) .

Q. What role does this compound play in synthesizing liquid crystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.